molecular formula C4H7NOS2 B12616112 1,3,5-Dithiazinane-5-carbaldehyde CAS No. 918963-75-4

1,3,5-Dithiazinane-5-carbaldehyde

Cat. No.: B12616112
CAS No.: 918963-75-4
M. Wt: 149.2 g/mol
InChI Key: ZGQHUIGJRHUJIA-UHFFFAOYSA-N
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Description

1,3,5-Dithiazinane-5-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Dithiazinane-5-carbaldehyde can be synthesized through the cyclothiomethylation of primary amines with formaldehyde and hydrogen sulfide or its salts. The reaction typically involves the use of sodium sulfide (Na₂S) and formaldehyde (CH₂O) in a chloroform-water mixture at room temperature. The pH of the reaction medium is maintained around 13, and the reaction is completed within 8 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of sodium hydrosulfide instead of gaseous hydrogen sulfide simplifies the process and makes it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Dithiazinane-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Dithiazinane-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-dithiazinane-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as a polydentate ligand, forming coordination complexes with metal ions. These complexes can exhibit unique catalytic properties and biological activities. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Thiadiazinane: Similar in structure but contains nitrogen instead of sulfur.

    1,3,5-Trithiane: Contains three sulfur atoms in the ring.

    1,3,5-Oxathiazine: Contains oxygen and sulfur in the ring.

Uniqueness

1,3,5-Dithiazinane-5-carbaldehyde is unique due to its specific combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

918963-75-4

Molecular Formula

C4H7NOS2

Molecular Weight

149.2 g/mol

IUPAC Name

1,3,5-dithiazinane-5-carbaldehyde

InChI

InChI=1S/C4H7NOS2/c6-1-5-2-7-4-8-3-5/h1H,2-4H2

InChI Key

ZGQHUIGJRHUJIA-UHFFFAOYSA-N

Canonical SMILES

C1N(CSCS1)C=O

Origin of Product

United States

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